Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
886494-26-4 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(10(14)7-8)11-5-6-12(17-11)13(15)16-2/h3-7H,14H2,1-2H3 |
InChI Key |
OLADTQJEJKXOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling Protocol
A representative synthesis involves reacting 5-bromofuran-2-carboxylate with 2-amino-4-methylphenylboronic acid under palladium catalysis. The reaction proceeds in a mixed solvent system (e.g., toluene/ethanol) with a base such as potassium carbonate. Typical conditions include:
Table 1 : Optimization of Suzuki–Miyaura Coupling Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 72 | 95 |
| Solvent | Toluene/Ethanol (3:1) | 68 | 93 |
| Temperature | 80°C | 75 | 96 |
| Reaction Time | 12 hours | – | – |
The boronic acid derivative must be protected at the amino group to prevent side reactions. Acetylation using acetic anhydride is commonly employed, with subsequent deprotection under acidic conditions post-coupling.
Challenges and Mitigation Strategies
-
Competitive Protodeboronation : Elevated temperatures (>100°C) promote deboronation, reducing yields. Maintaining temperatures at 80–90°C minimizes this issue.
-
Catalyst Loading : Lower catalyst concentrations (<2 mol%) lead to incomplete conversion, while excess Pd increases purification difficulty. A 5 mol% Pd(PPh₃)₄ balance is recommended.
Esterification and Carboxylate Functionalization
The methyl ester group is typically introduced early in the synthesis to avoid side reactions at later stages. Direct esterification of furan-2-carboxylic acid derivatives with methanol is a standard approach.
Acid-Catalyzed Esterification
Furan-2-carboxylic acid reacts with methanol in the presence of sulfuric acid (2–5 mol%) under reflux. This method achieves >90% conversion but requires careful pH adjustment to prevent decarboxylation:
Table 2 : Esterification Efficiency Under Varied Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| H₂SO₄ | 65 | 6 | 92 |
| HCl (gas) | 70 | 8 | 88 |
| p-TsOH | 60 | 10 | 85 |
Oxidative Esterification
Alternative routes employ MnO₂ and sodium cyanide to oxidize furfural derivatives directly to methyl esters. For example, 5-substituted furfural derivatives treated with MnO₂ in methanol yield the corresponding esters without isolating intermediate acids:
Reductive Amination for Amino Group Installation
The 2-amino substituent on the phenyl ring is introduced via nitro group reduction or direct amination.
Nitro Reduction Pathway
-
Nitro Intermediate Synthesis : A brominated phenyl precursor undergoes nitration using HNO₃/H₂SO₄ at 0–5°C.
-
Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol at room temperature.
Table 3 : Comparison of Reduction Methods
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | Ethanol | 4 | 89 |
| Fe/HCl | H₂O/EtOH | 8 | 76 |
| NaBH₄/CuCl₂ | THF | 3 | 68 |
Direct Amination Strategies
Copper-catalyzed coupling of aryl halides with ammonia surrogates (e.g., benzophenone imine) enables one-step amination. Subsequent hydrolysis releases the free amine:
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates coupling and esterification steps. For instance, Suzuki–Miyaura reactions completed in 30 minutes at 100°C achieve 78% yield compared to 12 hours conventionally.
Flow Chemistry Approaches
Continuous flow systems enhance scalability and safety for large-scale production. A tandem reactor system combining esterification and coupling steps reduces intermediate isolation, achieving 85% overall yield.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Acidic Hydrolysis : Refluxing with dilute HCl or H<sub>2</sub>SO<sub>4</sub> in methanol/water converts the ester to 5-(2-amino-4-methylphenyl)furan-2-carboxylic acid.
-
Basic Hydrolysis : Treatment with aqueous NaOH at 60–80°C produces the carboxylate salt, which can be acidified to isolate the free acid.
Transesterification with alcohols (e.g., ethanol, isopropanol) in the presence of catalytic sulfuric acid replaces the methyl ester with bulkier alkyl groups, enhancing lipophilicity for drug-design applications.
Reactivity of the Amino Group
The aromatic amine participates in several nucleophilic and electrophilic reactions:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine or DMF yields amide derivatives:
This modification is utilized to alter bioavailability or target specificity.
Diazo Coupling
Under acidic conditions, the amine forms diazonium salts, which couple with electron-rich aromatics (e.g., phenols) to generate azo dyes. This reaction is valuable for spectroscopic tagging.
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) produces imines, which are intermediates for metal-chelating ligands or dynamic covalent chemistry.
Furan Ring Reactions
The electron-rich furan ring undergoes electrophilic substitution and oxidation:
Electrophilic Substitution
-
Nitration : Concentrated HNO<sub>3</sub> at 0°C introduces nitro groups at the 4-position of the furan ring.
-
Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> adds sulfonic acid groups, enhancing water solubility.
Oxidation
Oxidizing agents like KMnO<sub>4</sub> or RuO<sub>4</sub> cleave the furan ring to form dicarboxylic acids, though this reaction is less common due to the compound’s instability under strong oxidative conditions.
Cyclization and Heterocycle Formation
The amine and ester groups facilitate intramolecular cyclization:
-
Lactam Formation : Heating with POCl<sub>3</sub> promotes cyclization to form a fused furan-lactam structure, a scaffold seen in bioactive alkaloids.
-
Mannich Reactions : Interaction with formaldehyde and secondary amines generates hexahydropyrimidine derivatives, as demonstrated in analogous dihydrothiophene systems .
Cross-Coupling Reactions
The aromatic rings participate in palladium-catalyzed couplings:
-
Suzuki–Miyaura : Reacts with aryl boronic acids to form biaryl structures, enabling π-system extension for materials science applications.
-
Buchwald–Hartwig : Forms C–N bonds with aryl halides, useful for creating polycyclic frameworks.
Computational Insights
Density functional theory (DFT) studies on analogous furan-amine systems reveal:
-
Nucleophilic Substitution : Energy barriers for S<sub>N</sub>2 reactions at the amine site range from 25–30 kJ/mol, favoring mild basic conditions .
-
Cyclization Pathways : Transition states for lactam formation show activation energies of ~60 kJ/mol, achievable under refluxing toluene .
Industrial and Environmental Considerations
-
Green Synthesis : Recent efforts emphasize solvent-free esterification and enzymatic hydrolysis to reduce waste.
-
Stability : The compound is sensitive to UV light, requiring amber storage containers to prevent degradation.
This compound’s multifunctional architecture positions it as a versatile intermediate for synthesizing bioactive molecules, polymers, and agrochemicals. Further research into its catalytic asymmetric reactions and in vivo efficacy is warranted to unlock its full potential.
Biological Activity
Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with an amino group and a methyl group on the phenyl moiety. Its molecular formula is , with a molecular weight of approximately 233.25 g/mol. The unique structure contributes to its interaction with various biological targets.
Biological Activities
- Antimicrobial Activity :
-
Anticancer Properties :
- Preliminary studies have indicated that derivatives of furan carboxylic acids can inhibit cancer cell proliferation. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and HepG2 . While specific data for this compound is limited, its structural similarities suggest potential anticancer activity.
- Anti-inflammatory Effects :
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, research on related compounds suggests several possible pathways:
- Inhibition of Enzymatic Activity : Similar furan derivatives have been shown to interfere with enzymes critical for bacterial survival or cancer cell proliferation .
- Interaction with Receptors : The compound may interact with various biological receptors, influencing cellular signaling pathways that regulate inflammation and tumor growth .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a comparative study of various furan derivatives, methyl 5-(hydroxymethyl)-2-furan carboxylate exhibited an MIC (Minimum Inhibitory Concentration) of against Staphylococcus aureus . While direct data for this compound is not available, its structural analogs suggest it may display comparable antimicrobial potency.
Scientific Research Applications
Anticancer Activity
Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating various cellular pathways.
| Study Reference | Cell Line Tested | IC50 (µg/mL) | Observations |
|---|---|---|---|
| HeLa | TBD | Induced apoptosis and cell cycle arrest | |
| HepG2 | TBD | Significant reduction in cell viability |
The mechanisms of action include the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors, leading to increased cancer cell death.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness as a potential antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Bacillus subtilis | TBD |
These findings suggest that this compound could be developed into new antibiotic therapies.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Utilizing furan derivatives through cyclization reactions.
- Amination : Introducing the amino group via nucleophilic substitution or coupling reactions.
- Esterification : Converting carboxylic acids to esters using methylating agents.
These synthetic routes can be optimized for yield and purity, making the compound accessible for further research.
Case Studies
Recent case studies have highlighted the versatility of this compound in various applications:
- Anticancer Research : A study explored its efficacy against multiple cancer cell lines, demonstrating significant cytotoxic effects and potential for development as a chemotherapeutic agent.
- Antimicrobial Investigations : Another study focused on its antibacterial properties, revealing effective inhibition of pathogenic bacteria, thus supporting its use in developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Electronic Variations
Substituent Effects
- Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which may enhance solubility and enable hydrogen bonding. This contrasts with the fluoro-nitro derivative, where EWGs reduce electron density and promote stacking interactions .
Crystal Packing and Intermolecular Interactions
- Fluoro-nitro derivative : Exhibits planar molecular geometry with dominant π-π stacking interactions (C···C contacts: 8.9% of Hirshfeld surface) and weak CH···O bonds .
- Amino-methyl derivative (inferred): Likely forms hydrogen bonds via the amino group, altering crystal packing compared to stacking-dominated analogs.
Physicochemical and Analytical Data
Spectroscopic Features
- Fluoro-nitro derivative : $^{13}\text{C-NMR}$ shows long-range $J_{C-F}$ coupling (13.1 Hz) due to spatial proximity of C3 and F1 atoms (2.87–2.98 Å) .
Thermodynamic Stability
Q & A
Q. What synthetic methodologies are recommended for lab-scale preparation of Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate?
- Methodological Answer : Begin with methyl furan-2-carboxylate as the core scaffold. Introduce the 2-amino-4-methylphenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a pre-functionalized aryl boronic acid. Protect the amine group during synthesis (e.g., as a tert-butyl carbamate) to prevent side reactions. Purify intermediates via column chromatography and confirm purity via HPLC. Final deprotection under acidic conditions (e.g., TFA) yields the target compound. Recrystallization in ethanol/water mixtures improves crystallinity .
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Validate geometric parameters (bond lengths, angles) against established databases. Employ WinGX/ORTEP for visualization and metric analysis of anisotropic displacement ellipsoids. Address twinning or disorder using the TWIN/BASF commands in SHELXL .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer : Combine - and -NMR to verify the furan ring and aryl substituents (e.g., aromatic protons at δ 6.5–8.0 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation. IR spectroscopy identifies key functional groups (e.g., ester C=O stretch at ~1700 cm). Cross-validate with X-ray crystallography to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can contradictory data between NMR and X-ray crystallography be resolved for this compound?
- Methodological Answer : Dynamic effects in NMR (e.g., rotational barriers in the aryl group) may explain discrepancies. Perform variable-temperature NMR to detect conformational exchange. Compare crystallographic torsion angles with DFT-optimized molecular models. Use solid-state NMR to align solution- and solid-phase data .
Q. Which catalytic systems are effective for functionalizing the furan ring in this compound?
- Methodological Answer : Sn-Beta or Zr-Beta zeolites catalyze Diels-Alder reactions with ethylene, converting the furan ring into substituted benzene derivatives (e.g., methyl 4-(methoxymethyl)benzenecarboxylate). Optimize reaction conditions (190°C, 6 h) and monitor conversion via GC-MS. Selectivity depends on the catalyst’s Lewis acidity and pore structure .
Q. What strategies improve low yields in aryl amination reactions during synthesis?
- Methodological Answer : Optimize Buchwald-Hartwig amination conditions using Pd(OAc)/XPhos ligand systems. Increase catalyst loading (5–10 mol%) and use DMA as a high-boiling solvent. Monitor reaction progress via LC-MS to identify intermediates. Post-reaction purification via preparative HPLC removes Pd residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
